N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a 1,3,4-oxadiazole derivative characterized by a 4-chlorophenyl substituent on the oxadiazole ring and a dimethylamino-functionalized benzamide group. The 1,3,4-oxadiazole core is known for its electron-deficient aromatic system, which enhances metabolic stability and binding interactions in biological systems . The 4-chlorophenyl group contributes to lipophilicity, while the dimethylamino benzamide moiety may improve solubility and target affinity. This compound is part of a broader class of oxadiazoles investigated for antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(2)14-9-5-11(6-10-14)15(23)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSKOZCACIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 4-(dimethylamino)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing inhibition rates comparable to established chemotherapeutic agents. For instance, a study reported percent growth inhibition (PGI) values ranging from 51% to 86% against several cancer types including ovarian and lung cancers .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways necessary for bacterial survival .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Neuroprotective Effects
Emerging research highlights the neuroprotective capabilities of this compound in models of neurodegeneration. It is believed to exert these effects through antioxidant mechanisms and by modulating neuroinflammatory responses .
Case Study 1: Anticancer Efficacy
In a controlled study involving multiple cancer cell lines (SNB-19 and OVCAR-8), this compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose range for therapeutic application .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it outperformed several conventional treatments in inhibiting bacterial growth in vitro .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous 1,3,4-oxadiazole derivatives:
Key Structural Differences
- Substituent Effects: The target compound’s dimethylamino benzamide group differs from OZE-III’s pentanamide side chain, which reduces steric bulk and may enhance membrane permeability . Compared to LMM5 and LMM11, the absence of a sulfamoyl group in the target compound suggests divergent mechanisms of action, as sulfamoyl derivatives are linked to thioredoxin reductase inhibition . The 4-chlorophenyl group is shared with OZE-III, but its pairing with a benzamide (vs. aliphatic amide) in the target compound likely alters electronic properties and target specificity.
Functional Comparisons
- Antimicrobial Activity: OZE-III demonstrated potent activity against S. aureus (MIC = 8 µg/mL), attributed to its balanced lipophilicity and hydrogen-bonding capacity . The target compound’s dimethylamino group may enhance solubility but could reduce membrane penetration compared to OZE-III. LMM5 and LMM11 showed antifungal activity against C. albicans (MIC = 16–32 µg/mL), linked to sulfamoyl-mediated enzyme inhibition . The target compound’s lack of sulfamoyl groups suggests a different antifungal mechanism.
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to OZE-III (amide coupling) or LMM5/LMM11 (sulfamoyl incorporation), but the dimethylamino group may require additional protection/deprotection steps .
Research Implications and Gaps
- Comparative Toxicity : Thiadiazole analogs (e.g., ) exhibit higher cytotoxicity than oxadiazoles, suggesting the target compound’s oxadiazole core is advantageous for therapeutic applications.
- Structural Optimization : Hybridizing the target compound’s benzamide with LMM5’s sulfamoyl group could yield dual-action antifungals with enhanced potency .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide, often referred to as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an anticancer agent and has been studied for its mechanism of action against various cancer cell lines. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring and a dimethylamino group attached to a benzamide backbone. Its molecular formula is , with a molecular weight of approximately 303.77 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O |
| Molecular Weight | 303.77 g/mol |
| LogP | 3.55550 |
| PSA | 54.18000 |
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of several cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (LNCaP) cancers. For instance, studies have reported IC50 values ranging from 0.20 to 2.58 μM against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation . This suggests that it may disrupt mitochondrial function, leading to programmed cell death.
- Kinase Inhibition : In particular, derivatives containing the oxadiazole moiety have been identified as effective inhibitors of RET kinase activity, which is crucial in various cancers . This inhibition was demonstrated both at the molecular and cellular levels.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate that certain derivatives exhibit moderate antibacterial effects .
Case Studies
A notable study focused on the synthesis and biological evaluation of related oxadiazole compounds demonstrated that modifications in the structure significantly influenced their biological activities. For instance:
- Compound I-8 : This derivative exhibited strong inhibition of RET kinase and showed promising results in reducing cell proliferation driven by RET mutations .
- Selectivity for Cancer Cells : Toxicological assessments indicated that certain derivatives were significantly less toxic to normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .
Q & A
Basic: What are the key synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide?
The synthesis typically involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
- Step 2: Coupling the oxadiazole core with 4-(dimethylamino)benzamide via nucleophilic acyl substitution.
- Optimization: Reaction conditions (temperature: 60–80°C, pH 6–7) and catalysts (e.g., DCC/DMAP for amide bond formation) are critical to achieving yields >70% .
Basic: How is the compound characterized structurally?
Key analytical methods include:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.4–7.6 ppm, dimethylamino groups at δ 2.8–3.1 ppm) .
- X-ray Crystallography: Resolves the oxadiazole ring geometry and confirms planarity, which is critical for bioactivity .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS [M+H] at m/z 369.2) .
Basic: What is the hypothesized mechanism of action?
The compound targets microbial biosynthetic pathways:
- Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), particularly in methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential: Induces apoptosis via ROS-mediated mitochondrial dysfunction, as observed in analogous oxadiazole derivatives .
Advanced: How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) Insights:
- 4-Chlorophenyl Group: Enhances lipophilicity and membrane penetration, improving antimicrobial efficacy (MIC: 2–4 µg/mL against Gram-positive bacteria) .
- Dimethylamino Substitution: Increases electron-donating capacity, stabilizing interactions with enzyme active sites (e.g., cytochrome P450 inhibition) .
- Oxadiazole Ring: Replacing oxygen with sulfur (thiadiazole) reduces activity, highlighting the importance of heteroatom electronegativity .
Advanced: How can contradictory data on bioactivity be resolved?
Case Study: Discrepancies in IC₅₀ values for antifungal activity (e.g., 10 µM vs. 50 µM in similar assays):
- Potential Causes:
- Assay Conditions: Variations in pH (5.5 vs. 7.4) alter protonation states of the dimethylamino group, affecting target binding .
- Cell Line Differences: Oxadiazole derivatives show tissue-specific uptake due to efflux pump expression (e.g., P-glycoprotein in cancer cells) .
- Resolution: Standardize assays using isogenic cell lines and control for redox environment .
Advanced: What strategies optimize pharmacokinetic properties?
Methodological Approaches:
- Prodrug Design: Mask the dimethylamino group with acetylated prodrugs to enhance solubility (logP reduction from 3.2 to 1.8) .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .
- Metabolic Stability: Introduce fluorine at the benzamide para-position to block CYP3A4-mediated degradation .
Advanced: How is resistance to this compound mitigated in microbial studies?
Experimental Design:
- Combination Therapy: Synergistic effects with β-lactam antibiotics (FIC index: 0.3–0.5) reduce MRSA resistance development .
- Biofilm Disruption: Co-administration with EDTA chelates divalent cations, enhancing penetration into S. aureus biofilms (70% inhibition at 10 µg/mL) .
Advanced: What computational methods predict binding modes?
Methodology:
- Molecular Docking (AutoDock Vina): The oxadiazole ring occupies hydrophobic pockets in E. coli dihydrofolate reductase (docking score: −9.2 kcal/mol) .
- MD Simulations (GROMACS): The 4-chlorophenyl group stabilizes π-π stacking with Tyr328 in the ATP-binding site of kinase targets (RMSD < 2 Å over 100 ns) .
Advanced: How are off-target effects assessed?
In Silico and In Vitro Strategies:
- Pharmacophore Screening: Exclude hits with similarity to hERG channel inhibitors (toxicity risk) .
- Panel Assays: Test against 50+ kinases (e.g., JAK2, EGFR) to identify selectivity (IC₅₀ > 100 µM for non-targets) .
Advanced: What are the challenges in scaling up synthesis?
Process Chemistry Considerations:
- Byproduct Formation: Optimize POCl₃ stoichiometry to minimize thiourea byproducts (<5% via HPLC monitoring) .
- Continuous Flow Reactors: Improve yield reproducibility (95% vs. 70% in batch) by controlling exothermic cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
